molecular formula C19H21F3N4O B2565148 6-Cyclopropyl-3-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one CAS No. 2195880-34-1

6-Cyclopropyl-3-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one

Cat. No.: B2565148
CAS No.: 2195880-34-1
M. Wt: 378.399
InChI Key: RKPMLAJIGMFQNA-UHFFFAOYSA-N
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Description

6-Cyclopropyl-3-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one is a chemical compound of significant interest in specialized research applications. Structurally, it features a dihydropyrimidinone core, a scaffold known for its diverse biological activities, which is functionalized with cyclopropyl and piperidine groups linked to a trifluoromethylpyridine moiety . The presence of the piperidine ring and the trifluoromethyl group is a common feature in compounds developed for pesticidal and pharmaceutical research, particularly those targeting parasites and insects . The specific mechanism of action and research value of this compound are areas of active investigation, but its molecular architecture suggests potential as a key intermediate or active agent in discovery projects. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety protocols in a controlled laboratory environment.

Properties

IUPAC Name

6-cyclopropyl-3-[[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methyl]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N4O/c20-19(21,22)15-3-4-17(23-10-15)25-7-5-13(6-8-25)11-26-12-24-16(9-18(26)27)14-1-2-14/h3-4,9-10,12-14H,1-2,5-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKPMLAJIGMFQNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=O)N(C=N2)CC3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Cyclopropyl-3-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one is a complex organic compound that has garnered attention for its potential biological activities. Its unique structural features, including a cyclopropyl group and a trifluoromethyl-substituted pyridine ring, suggest promising applications in medicinal chemistry, particularly in the fields of oncology and neurology.

The molecular formula of the compound is C19H21F3N4OC_{19}H_{21}F_{3}N_{4}O with a molecular weight of 378.4 g/mol. The structural complexity allows for diverse interactions with biological targets, which may contribute to its pharmacological effects.

PropertyValue
Molecular FormulaC₁₉H₂₁F₃N₄O
Molecular Weight378.4 g/mol
CAS Number2195880-34-1

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity and metabolic stability, potentially increasing the compound's efficacy and bioavailability in therapeutic applications.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines. For instance, compounds with similar structures have shown promise in inhibiting tumor growth through apoptosis induction in hypopharyngeal tumor cells .
  • Neuroprotective Effects : Given the piperidine moiety's role in neurological pharmacology, there is potential for this compound to exhibit neuroprotective properties, possibly through modulation of neurotransmitter systems.
  • Antidiabetic Potential : Some studies involving related compounds have demonstrated inhibitory activity against key enzymes involved in carbohydrate metabolism, suggesting a possible role in managing diabetes .

Case Studies

Several case studies highlight the biological activity of similar compounds:

Case Study 1: Anticancer Efficacy

A study on related piperidine derivatives showed enhanced cytotoxicity against various cancer cell lines compared to standard treatments like bleomycin. The unique structural features were linked to improved binding affinity to target proteins .

Case Study 2: Antidiabetic Activity

In vitro assays demonstrated that similar trifluoromethyl-pyridine derivatives exhibited significant inhibition of alpha-amylase and alpha-glucosidase, indicating potential as antidiabetic agents .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerCytotoxicity in FaDu cells
NeuroprotectivePotential modulation of neurotransmitter systems
AntidiabeticInhibition of alpha-amylase and glucosidase

Scientific Research Applications

The biological activity of 6-Cyclopropyl-3-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one is primarily attributed to its interactions with various molecular targets, including enzymes and receptors.

Potential Mechanisms of Action

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways.

Medicinal Chemistry

The compound's unique structure makes it a candidate for developing new therapeutic agents. Its potential applications include:

  • Oncology : Research indicates that this compound may induce apoptosis in cancer cells and inhibit cell proliferation at micromolar concentrations. Studies have shown promising results against various human cancer cell lines, including breast and lung cancer cells.

Neurology

The interaction of this compound with neuronal receptors suggests potential applications in treating neurological disorders. Its ability to modulate neurotransmitter systems could lead to advancements in therapies for conditions such as depression and anxiety.

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on various cancer cell lines. The findings revealed:

  • Induction of Apoptosis : The compound effectively induced programmed cell death in treated cancer cells.
  • Inhibition of Proliferation : Significant reduction in cell viability was observed at low concentrations.

Case Study 2: Combination Therapy

Another study explored the synergistic effects of combining this compound with established chemotherapeutics such as cisplatin and gemcitabine. Results indicated:

  • Enhanced Efficacy : The combination treatment significantly reduced cell viability compared to either agent alone, suggesting that this compound could enhance the effectiveness of existing cancer therapies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound is compared to four analogs from the evidence, focusing on core scaffolds, substituents, and inferred pharmacological properties.

Compound Core Structure Key Substituents Notable Features
Target Compound 3,4-Dihydropyrimidin-4-one 6-Cyclopropyl, 3-(piperidin-4-ylmethyl) with 5-(trifluoromethyl)pyridin-2-yl High lipophilicity (trifluoromethyl), rigidity (cyclopropyl), and potential kinase inhibition via pyridine-piperidine interaction .
6-(3-Morpholin-4-ylpropyl)-2-piperidin-1-ylpyrido[4,3-d]pyrimidin-5-one Pyrido[4,3-d]pyrimidin-5-one 3-Morpholinylpropyl, 2-piperidinyl Morpholinyl group enhances solubility; pyrido-pyrimidine core may favor DNA intercalation or topoisomerase inhibition.
3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido[1,2-a]pyrimidin-4-one Benzisoxazolyl-piperidine, fluorinated aryl Fluorine improves metabolic stability; benzisoxazole may confer GABA receptor affinity.
4-(4-(Piperidin-1-yl)phenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-chromeno[4,3-d]pyrimidin-5-one Chromeno[4,3-d]pyrimidin-5-one 4-Piperidinophenyl, thioxo group Thioxo group increases hydrogen-bonding potential; chromeno-pyrimidine core suggests antioxidant or anti-inflammatory activity.
6-[3-(Hydroxymethyl)pyrrolidin-1-yl]-3,4-dihydropyrimidin-4-one 3,4-Dihydropyrimidin-4-one 3-(Hydroxymethyl)pyrrolidinyl Hydroxymethyl group enhances hydrophilicity; pyrrolidine vs. piperidine reduces steric bulk, potentially improving blood-brain barrier penetration.

Physicochemical and Pharmacokinetic Insights

  • Lipophilicity : The trifluoromethyl group in the target compound increases logP compared to the hydroxymethyl-pyrrolidine analog .
  • Metabolic Stability: Fluorinated analogs (target compound and benzisoxazole derivative ) likely exhibit slower hepatic clearance than non-fluorinated counterparts.
  • Synthetic Accessibility: The chromeno-pyrimidinone derivative was synthesized in one step, whereas the target compound likely requires multi-step functionalization of the piperidine and pyridine moieties.

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer: Synthesis optimization should focus on reaction conditions such as solvent selection, stoichiometric ratios, and catalyst use. For example, describes a 67% yield for a related trifluoromethylpyridinone using method C, which involves cyclocondensation in ethanol under reflux. Adjusting reaction time (e.g., 12–24 hours) and temperature (60–80°C) can mitigate side reactions. Purification via column chromatography with ethyl acetate/hexane gradients (40:60 to 70:30) is recommended to isolate the target compound . Additionally, highlights the use of ammonium acetate buffers (pH 6.5) to stabilize intermediates during multi-step syntheses .

Q. What analytical techniques are critical for validating the structural integrity of this compound?

Methodological Answer: Employ a combination of ¹H/¹³C NMR to confirm substituent positions (e.g., cyclopropyl and piperidinyl groups) and LC-MS for molecular weight verification. demonstrates the use of NMR (δ 7.2–8.5 ppm for pyridine protons) and FT-IR (C=O stretch at ~1650 cm⁻¹) for dihydropyrimidinone characterization. For purity, use HPLC with a C18 column (mobile phase: acetonitrile/0.1% formic acid) and compare retention times against impurity standards (e.g., lists related pyrido-pyrimidinone impurities) .

Q. How should researchers design in vitro assays to assess biological activity?

Methodological Answer: Begin with enzyme inhibition assays (e.g., kinase or protease targets) using recombinant proteins. Use a fluorescence-based assay with ATP/NADH cofactors and measure IC₅₀ values via dose-response curves (1 nM–10 µM). details thermal nociception testing in Sprague–Dawley rats (55°C hot plate), which can be adapted for in vivo models. Include positive controls (e.g., indomethacin) and validate results with triplicate runs .

Advanced Research Questions

Q. How can researchers resolve contradictory data in pharmacological assays (e.g., variable IC₅₀ values across studies)?

Methodological Answer: Contradictions may arise from differences in assay conditions (e.g., pH, ionic strength). Standardize protocols using buffers like ammonium acetate (pH 6.5, ) and control for solvent effects (DMSO ≤0.1%). Perform solubility studies ( used 10% Tween-80 in saline) and validate target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What strategies are effective for identifying and characterizing metabolites of this compound?

Methodological Answer: Use LC-MS/MS with a Q-TOF mass spectrometer in positive ion mode. Prepare microsomal incubations (rat liver S9 fraction) and monitor phase I/II metabolites. ’s synthesis of polyfluoroalkyl analogs suggests metabolites may include hydroxylated cyclopropyl or trifluoromethyl-pyridine fragments. Compare fragmentation patterns with synthetic standards .

Q. How can computational methods predict the compound’s polypharmacology?

Methodological Answer: Perform molecular docking (AutoDock Vina) against a target library (e.g., ChEMBL) using the compound’s 3D structure ( provides crystallographic data for a related pyrimidinone). Validate predictions with pharmacophore modeling (MOE software) and cross-reference with bioactivity data from analogs (e.g., ’s pyrazolo-pyrimidinone derivatives) .

Q. What experimental approaches mitigate toxicity risks in preclinical studies?

Methodological Answer: Conduct acute toxicity studies in CD-1 mice (OECD 423 guidelines) with doses ranging from 10–1000 mg/kg. Monitor hematological (CBC) and biochemical (ALT, creatinine) parameters. reports LD₅₀ values for trifluoromethylpyridinones, emphasizing hepatic and renal toxicity endpoints. Use histopathology to assess organ-specific damage .

Methodological Tables

Q. Table 1: Key Analytical Parameters for Structural Validation

TechniqueParametersTarget SignalReference
¹H NMR400 MHz, DMSO-d₆δ 1.2–1.5 (cyclopropyl), δ 3.8–4.2 (piperidinyl-CH₂)
HPLCC18 column, 1.0 mL/minRetention time: 8.2 min
LC-MSESI+, m/z 410.1 [M+H]⁺Fragments: m/z 292 (pyridine loss)

Q. Table 2: In Vivo Assay Design for Analgesic Activity

ParameterSpecificationReference
ModelSprague–Dawley rats (200–250 g)
Test55°C hot plate latency (15–30 sec cutoff)
Dose10–100 mg/kg, i.p.
ControlIndomethacin (10 mg/kg)

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